2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol
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Overview
Description
2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a thiazole ring substituted with a chloro group and a tosyl group, along with a sulfonyl group attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable thiourea derivative with an α-haloketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the thiazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The sulfonyl group is introduced by reacting the tosylated thiazole with a sulfonyl chloride derivative.
Attachment of the Ethanol Moiety: Finally, the ethanol moiety is attached through a nucleophilic substitution reaction involving an appropriate alcohol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, pyridine, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its antimicrobial and anticancer properties.
Biological Studies: It is used in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and tosyl groups play a crucial role in binding to active sites, while the thiazole ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-Bromo-4-tosylthiazol-2-yl)sulfonyl)ethanol
- 2-((5-Methyl-4-tosylthiazol-2-yl)sulfonyl)ethanol
- 2-((5-Chloro-4-mesylthiazol-2-yl)sulfonyl)ethanol
Uniqueness
2-((5-Chloro-4-tosylthiazol-2-yl)sulfonyl)ethanol is unique due to the presence of the chloro group, which imparts distinct reactivity and biological activity compared to its analogs. The combination of the chloro and tosyl groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Properties
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfonyl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5S3/c1-8-2-4-9(5-3-8)22(18,19)11-10(13)20-12(14-11)21(16,17)7-6-15/h2-5,15H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBSBDVFIWIIMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)CCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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